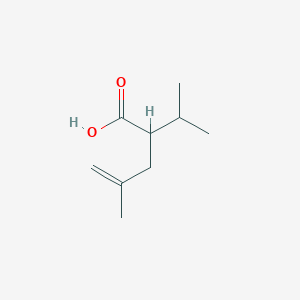

4-Methyl-2-propan-2-ylpent-4-enoic acid

Descripción

Propiedades

Número CAS |

62391-93-9 |

|---|---|

Fórmula molecular |

C9H16O2 |

Peso molecular |

156.22 g/mol |

Nombre IUPAC |

4-methyl-2-propan-2-ylpent-4-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-6(2)5-8(7(3)4)9(10)11/h7-8H,1,5H2,2-4H3,(H,10,11) |

Clave InChI |

SVKQHKCFJAIRPN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(CC(=C)C)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are key analogs for comparison:

Key Observations:

- Steric Effects: The isopropyl group at C2 in the target compound creates significant steric hindrance, reducing nucleophilic attack susceptibility compared to less-branched analogs like 4-methyl-2-pentenoic acid.

- Electronic Effects: The pent-4-enoic acid backbone in the target compound lacks conjugation between the double bond and the carboxylic group (unlike 2-enoic analogs), reducing resonance stabilization of the acid .

- Aromatic vs. Aliphatic: Aromatic analogs (e.g., 2-(4-isobutylphenyl)prop-2-enoic acid) exhibit distinct UV absorption and reactivity due to π-conjugation, unlike the aliphatic target compound .

Physical and Chemical Properties

Q & A

Q. Key Parameters :

- Temperature control during alkylation (40–60°C) to minimize side reactions.

- Catalytic use of Lewis acids (e.g., AlCl₃) for regioselective substitution .

- Monitor reaction progress via TLC or HPLC (retention time ~8–10 min for the product using C18 columns) .

How can the structure and stereochemistry of this compound be confirmed analytically?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- δ 5.2–5.6 ppm (olefinic protons, doublet of doublets, J = 10–12 Hz).

- δ 1.2–1.4 ppm (isopropyl methyl groups, doublet, J = 6.8 Hz).

- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; olefin carbons at δ 120–130 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).

- Mass Spectrometry : Molecular ion peak at m/z 170 (C₁₀H₁₈O₂) with fragmentation patterns confirming branching .

Q. Advanced Validation :

- X-ray Crystallography : Resolve spatial arrangement of substituents (requires single crystals grown in ethanol/water) .

- Chiral HPLC : Use a Chiralpak® IA column to verify enantiomeric purity if asymmetric synthesis is attempted .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Skin Protection : Use nitrile gloves and lab coats, as α,β-unsaturated acids can penetrate skin and cause irritation .

- Ventilation : Employ fume hoods to limit inhalation exposure; monitor airborne concentrations with gas detectors.

- Emergency Measures :

Q. Advanced Considerations :

- Carcinogenicity Screening : Conduct Ames tests or mammalian cell assays if structural analogs (e.g., chlorophenoxy derivatives) show mutagenic potential .

How does the electronic nature of the double bond influence the reactivity of this compound?

Advanced Research Focus

The electron-deficient α,β-unsaturated system enables:

- Diels-Alder Reactions : React with dienes (e.g., cyclopentadiene) at 80–100°C to form bicyclic adducts (monitor via ¹H NMR) .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding 4-methyl-2-isopropylpentanoic acid (confirm via GC-MS).

- Michael Additions : Nucleophiles (e.g., amines) attack the β-carbon; study kinetics using UV-Vis spectroscopy .

Q. Computational Insights :

- DFT calculations (B3LYP/6-31G*) predict electrophilicity indices (ω ≈ 3.5 eV), correlating with experimental reactivity .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced Research Focus

- Enzyme Inhibition Assays :

- Cellular Uptake Studies :

- Radiolabel the compound with ¹⁴C and track accumulation in cell lines (e.g., HeLa) using scintillation counting.

- ADME Profiling :

How can computational modeling guide the design of derivatives with enhanced properties?

Q. Advanced Research Focus

- QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing groups at C-2) with logP and pKa values.

- Molecular Docking : Simulate binding to protein targets (e.g., PPARγ) using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol .

- MD Simulations : Predict solubility by calculating hydration free energy (GROMACS, AMBER force fields).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.